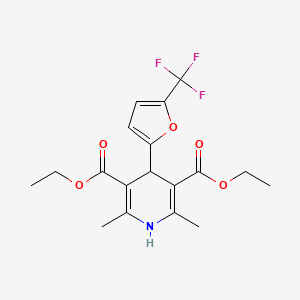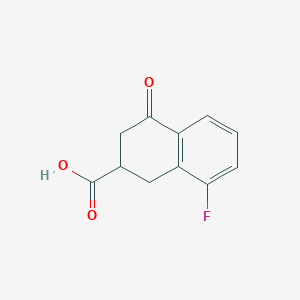
8-Fluoro-4-oxo-1,2,3,4-tetrahydronaphthalene-2-carboxylic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
8-Fluoro-4-oxo-1,2,3,4-tetrahydronaphthalene-2-carboxylic acid is a fluorinated aromatic compound with a naphthalene core structure
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 8-Fluoro-4-oxo-1,2,3,4-tetrahydronaphthalene-2-carboxylic acid typically involves the fluorination of a naphthalene derivative followed by oxidation and carboxylation reactions. One common method involves the reaction of a naphthalene derivative with a fluorinating agent such as Selectfluor, followed by oxidation using reagents like potassium permanganate or chromium trioxide. The carboxylation step can be achieved using carbon dioxide under high pressure and temperature conditions.
Industrial Production Methods
Industrial production of this compound may involve continuous flow processes to ensure high yield and purity. The use of advanced catalytic systems and optimized reaction conditions can enhance the efficiency of the synthesis. Solvent-free or green chemistry approaches are also being explored to minimize environmental impact.
Analyse Des Réactions Chimiques
Types of Reactions
8-Fluoro-4-oxo-1,2,3,4-tetrahydronaphthalene-2-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The compound can be further oxidized to form more complex derivatives.
Reduction: Reduction reactions can convert the ketone group to an alcohol.
Substitution: The fluorine atom can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Nucleophiles such as amines or thiols.
Major Products Formed
Oxidation: Formation of carboxylic acids or quinones.
Reduction: Formation of alcohols.
Substitution: Formation of substituted naphthalene derivatives.
Applications De Recherche Scientifique
8-Fluoro-4-oxo-1,2,3,4-tetrahydronaphthalene-2-carboxylic acid has diverse applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.
Medicine: Explored for its potential therapeutic applications, including drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of 8-Fluoro-4-oxo-1,2,3,4-tetrahydronaphthalene-2-carboxylic acid involves its interaction with specific molecular targets. The fluorine atom enhances the compound’s ability to form strong interactions with biological molecules, potentially inhibiting enzymes or receptors involved in disease pathways. The exact molecular targets and pathways depend on the specific application and context of use.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 8-Fluoro-4-oxo-1,2,3,4-tetrahydronaphthalene-1-carboxylic acid
- N-(3-Fluoro-4-methyl-8-oxo-5,6,7,8-tetrahydro-1-naphthyl)acetamide
Uniqueness
8-Fluoro-4-oxo-1,2,3,4-tetrahydronaphthalene-2-carboxylic acid is unique due to its specific substitution pattern and the presence of the fluorine atom, which imparts distinct chemical and biological properties
Propriétés
Formule moléculaire |
C11H9FO3 |
|---|---|
Poids moléculaire |
208.18 g/mol |
Nom IUPAC |
8-fluoro-4-oxo-2,3-dihydro-1H-naphthalene-2-carboxylic acid |
InChI |
InChI=1S/C11H9FO3/c12-9-3-1-2-7-8(9)4-6(11(14)15)5-10(7)13/h1-3,6H,4-5H2,(H,14,15) |
Clé InChI |
FLRSSQWHPIBWOM-UHFFFAOYSA-N |
SMILES canonique |
C1C(CC(=O)C2=C1C(=CC=C2)F)C(=O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![Ethyl 2-benzyloctahydrocyclopenta[c]pyrrole-3a-carboxylate](/img/structure/B12849070.png)
![3-Bromo-5,6,7,8-tetrahydrocyclopenta[4,5]pyrrolo[2,3-b]pyridine](/img/structure/B12849077.png)
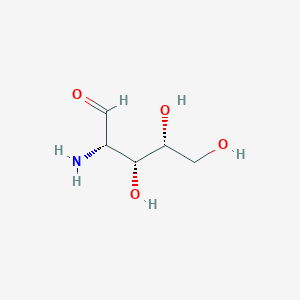
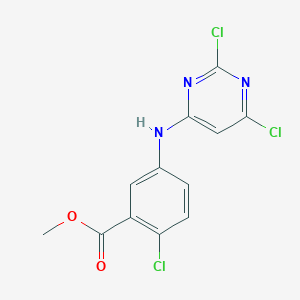
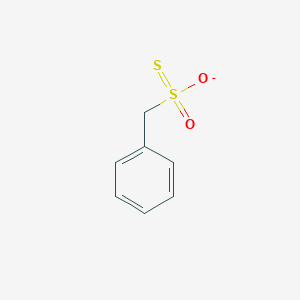
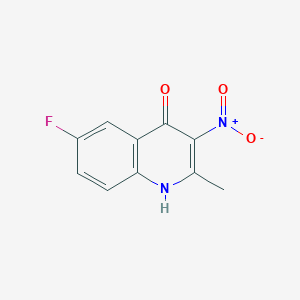
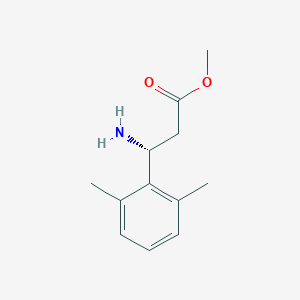
![3-[(Z)-N'-hydroxycarbamimidoyl]-6-phenylpyrazine-2-carboxamide](/img/structure/B12849103.png)
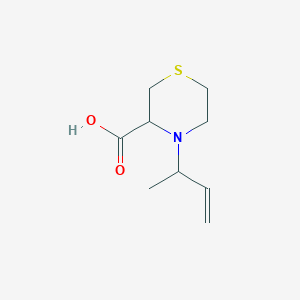
![4-[2-(2-Hydroxyethoxy)ethyl]thiomorpholine-3-carboxylic acid](/img/structure/B12849110.png)
![3-Iodoimidazo[1,2-a]pyridine-7-carboxylic acid](/img/structure/B12849118.png)

![Methyl 4-[1-(trifluoromethyl)vinyl]benzoate](/img/structure/B12849134.png)
